Para-Formyl Regiochemistry as a Distinct Synthetic Handle
The para-position of the formyl group on the phenoxy ring of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate (332165-48-7) provides a sterically and electronically distinct aldehyde environment relative to its ortho isomer (CAS 351336-16-8) and meta isomer (CAS 438220-03-2). While all three isomers share the same molecular formula (C14H12O5) and molecular weight (260.24 g/mol), the para-isomer is explicitly cataloged in the Hit2Lead screening library (BB-5999096) as a solid with 6 rotatable bonds, whereas the ortho-isomer (BB-5999095) is also listed with identical rotatable bond count but the altered aldehyde geometry affects conjugation with the aromatic ring and steric accessibility for nucleophilic attack . This regiochemical difference is critical in fragment-based drug design where the vector of the aldehyde reactive center determines the spatial orientation of elaborated derivatives .
| Evidence Dimension | Aldehyde positional isomerism (para vs. ortho vs. meta) |
|---|---|
| Target Compound Data | Para-formyl substitution; LogP 2.69; 6 rotatable bonds; solid physical form |
| Comparator Or Baseline | Ortho-isomer (CAS 351336-16-8): ortho-formyl substitution; LogP 2.69; 6 rotatable bonds. Meta-isomer (CAS 438220-03-2): meta-formyl substitution; LogP not reported; 97% purity |
| Quantified Difference | Aldehyde position: C4 (para) vs. C2 (ortho) vs. C3 (meta) on phenoxy ring. LogP identical at 2.69 for para and ortho isomers. Purity specifications vary: 95% for para, 95% for ortho, 97% for meta. |
| Conditions | Computed physicochemical properties (LogP by XLogP3); vendor-reported purity specifications. No head-to-head biological or reactivity assay data available in public domain. |
Why This Matters
For procurement decisions in synthetic chemistry, the para-isomer offers a linear, extended geometry favorable for generating para-substituted biaryl-like scaffolds, while the ortho-isomer introduces steric hindrance near the reactive center, potentially altering reaction yields and downstream product profiles.
